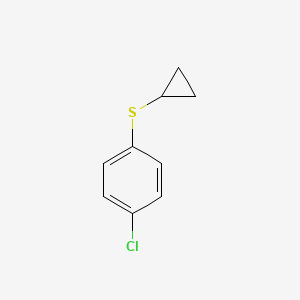

1-Chloro-4-(cyclopropylsulfanyl)benzene

Description

1-Chloro-4-(cyclopropylsulfanyl)benzene is a substituted aromatic compound featuring a benzene ring with a chlorine atom at the para position and a cyclopropylsulfanyl group (-S-cyclopropane) at the ortho position. The cyclopropylsulfanyl moiety introduces both steric strain from the cyclopropane ring and electronic effects due to the sulfur atom. For instance, chloromethylsulfanyl derivatives (e.g., Chloromethyl 4-chlorophenyl sulfide, CAS 7205-90-5) are synthesized via thiolation reactions under mild conditions , suggesting similar pathways for the target compound.

Properties

IUPAC Name |

1-chloro-4-cyclopropylsulfanylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClS/c10-7-1-3-8(4-2-7)11-9-5-6-9/h1-4,9H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZWUGIDGJVYFBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1SC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-4-(cyclopropylsulfanyl)benzene can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 1-chloro-4-nitrobenzene with cyclopropylthiol in the presence of a base such as sodium hydride. The reaction typically occurs under reflux conditions in an appropriate solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents, solvents, and reaction conditions is optimized for cost-effectiveness and yield. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-4-(cyclopropylsulfanyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

Oxidation Reactions: The cyclopropylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions

Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in DMF.

Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).

Major Products

Substitution: Various substituted benzene derivatives.

Oxidation: Cyclopropylsulfoxide or cyclopropylsulfone derivatives.

Reduction: Amino-substituted benzene derivatives.

Scientific Research Applications

1-Chloro-4-(cyclopropylsulfanyl)benzene is utilized in several scientific research areas:

Chemistry: As an intermediate in the synthesis of more complex organic molecules.

Biology: In the study of enzyme-catalyzed reactions involving sulfur-containing compounds.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-chloro-4-(cyclopropylsulfanyl)benzene involves its interaction with various molecular targets. The chlorine atom and the cyclopropylsulfanyl group can participate in electrophilic and nucleophilic reactions, respectively. These interactions can modulate the activity of enzymes and other proteins, influencing biochemical pathways.

Comparison with Similar Compounds

Sulfur-Containing Derivatives

Sulfur-based substituents significantly influence electronic and steric properties. Below is a comparison of key analogs:

Key Observations :

- Electronic Effects: Sulfides (e.g., the target compound) are more nucleophilic than sulfones due to the lone pairs on sulfur. Sulfones (e.g., Sulphenone) exhibit strong electron-withdrawing effects, activating the benzene ring for electrophilic substitution at meta positions .

- Steric Effects : The cyclopropane ring in the target compound introduces greater steric hindrance compared to linear substituents like -CH2Cl or -SO2-CH2CH2Cl. This may reduce reaction rates in bulky transition states .

Halogenated Alkyl/Alkyne Derivatives

Halogenated substituents modulate electronic properties and reactivity:

Key Observations :

- Electron-Withdrawing Effects : The -CF3 group () deactivates the benzene ring more strongly than -Cl or -S-cyclopropane, directing electrophilic attacks to specific positions .

- Reactivity : Chloroalkynes () undergo click chemistry, whereas the target compound’s sulfide group may participate in oxidation (to sulfoxides) or nucleophilic substitution .

Steric and Functional Group Comparisons

Key Observations :

- Steric Shielding : Branched substituents like -C(CH3)2CH2Cl () or -iPr () hinder reactions at the benzene core, whereas the cyclopropane in the target compound may strain the sulfide linkage without fully shielding the ring .

- Multi-Halogen Effects : Difluoromethyl and fluorine substituents () enhance lipid solubility, suggesting the target compound’s -Cl and -S-cyclopropane may offer balanced hydrophobicity for agrochemical applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.